molecular formula C12H16O4 B14622485 2-Phenoxyethyl 2-methoxypropanoate CAS No. 60359-75-3

2-Phenoxyethyl 2-methoxypropanoate

Cat. No.: B14622485
CAS No.: 60359-75-3
M. Wt: 224.25 g/mol
InChI Key: QNPOMXORZCQOAD-UHFFFAOYSA-N
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Description

2-Phenoxyethyl 2-methoxypropanoate is an organic compound with the molecular formula C12H16O4. It is an ester formed from the reaction of 2-phenoxyethanol and 2-methoxypropanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 2-methoxypropanoate typically involves the esterification of 2-phenoxyethanol with 2-methoxypropanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced separation techniques such as distillation columns and crystallizers ensures the purity of the final product. Additionally, the reaction conditions are optimized to minimize by-products and maximize the yield of the desired ester .

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 2-methoxypropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Phenoxyethyl 2-methoxypropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 2-methoxypropanoate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing 2-phenoxyethanol and 2-methoxypropanoic acid. These metabolites can then interact with various biological pathways, potentially exerting antimicrobial or other biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Phenoxyethyl 2-methylpropanoate: Similar structure but with a methyl group instead of a methoxy group.

    2-Phenoxyethyl acetate: Similar ester structure but with an acetate group.

    2-Phenoxyethyl butyrate: Similar ester structure but with a butyrate group.

Uniqueness

2-Phenoxyethyl 2-methoxypropanoate is unique due to the presence of both phenoxy and methoxy groups, which can influence its reactivity and interactions with other molecules. This combination of functional groups can provide distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

60359-75-3

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

2-phenoxyethyl 2-methoxypropanoate

InChI

InChI=1S/C12H16O4/c1-10(14-2)12(13)16-9-8-15-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3

InChI Key

QNPOMXORZCQOAD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCCOC1=CC=CC=C1)OC

Origin of Product

United States

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